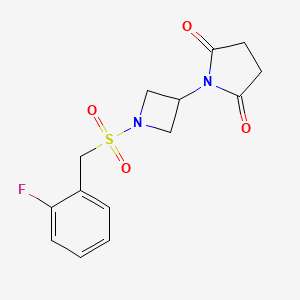

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXAAPPWHCIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione moiety through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes .

Biological Activity

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features, including an azetidine ring and a sulfonyl group, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.44 g/mol. The compound exhibits the following properties:

| Property | Value/Description |

|---|---|

| Molecular Weight | 402.44 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Sensitive to moisture; store in dry conditions |

These properties influence its formulation and potential applications in drug development.

The biological activity of this compound is likely multifaceted due to its complex structure. Preliminary studies suggest that the sulfonamide group may interact with various biological targets, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or metabolic pathways.

- Cellular Uptake : Its structure may enhance cellular permeability, facilitating uptake into target cells.

- Interaction with Receptors : The presence of the fluorobenzene moiety could enhance lipophilicity, improving interaction with lipid membranes and receptors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that related compounds can inhibit the proliferation of cancer cells by targeting specific pathways. For instance, compounds with similar structural features have been reported to effectively inhibit growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial properties. This compound's potential as an antimicrobial agent could be explored further through in vitro studies against a range of pathogens.

Case Studies

- Anticancer Activity : A study on the structural analogs demonstrated that modifications in the azetidine ring significantly enhance cytotoxicity against human tumor cell lines . The mechanism was linked to the inhibition of folate metabolism.

- Pharmacokinetics : Research on similar sulfonamide compounds has indicated favorable pharmacokinetic profiles, including good absorption and distribution characteristics due to their lipophilic nature.

- In Vivo Studies : Preliminary animal studies suggest that derivatives may exhibit significant antitumor effects with acceptable toxicity profiles, warranting further investigation into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrrolidine-2,5-dione derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic routes, and biological activities:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., 4-Br in ) enhance enzyme inhibition, while hydrophobic substituents (e.g., indole in ) improve membrane permeability for anticancer activity. The 2-fluorobenzyl sulfonyl group in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors .

Synthetic Methodologies :

- Bromoalkylation (e.g., 1,4-dibromobutane in ) is a common strategy for introducing flexible linkers, facilitating subsequent functionalization.

- Sulfonylation reactions (e.g., 2-fluorobenzyl sulfonyl in the target compound) are critical for introducing steric bulk and hydrogen-bonding motifs, as demonstrated in sulfonamide-based drug design .

Biological Activity Gaps :

- Unlike derivatives in and , the target compound lacks direct biological data in the provided evidence. Its pharmacological profile must be inferred from structurally related molecules, such as fluorophenyl-sulfonylpiperazine derivatives with kinase affinity .

Research Implications and Limitations

- Weaknesses : Absence of experimental data (e.g., IC₅₀ values, toxicity profiles) limits actionable conclusions.

- Future Directions : Prioritize in vitro screening for enzyme inhibition (e.g., GABA-transaminase, kinases) and structural optimization guided by substituent-activity relationships in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione?

- Methodology : Synthesis typically involves a multi-step approach:

Sulfonylation : React 2-fluorobenzylsulfonyl chloride with an azetidine derivative (e.g., 3-aminopiperidine) in the presence of a base like triethylamine to form the sulfonyl-azetidine intermediate .

Cyclization : Couple the intermediate with pyrrolidine-2,5-dione under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts such as HATU or EDCI to promote amide bond formation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product.

- Key Considerations : Reaction temperature, solvent choice, and stoichiometric ratios significantly impact yield and purity. Continuous flow reactors may enhance scalability .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for assigning proton environments and verifying substituent positions. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and coupling patterns .

- X-ray Crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and three-dimensional conformation .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, carbonyl) via characteristic absorption bands .

- Data Interpretation : Compare experimental spectra with computational models (DFT) to validate structural assignments.

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Anticonvulsant Activity : Structural analogs with pyrrolidine-2,5-dione cores show efficacy in maximal electroshock (MES) and 6 Hz seizure models, exceeding valproic acid in some cases .

- Enzyme Inhibition : Derivatives inhibit GABA-transaminase (IC₅₀: 100–160 µM), suggesting potential for neurological disorder therapeutics .

- Antitumor Potential : Pyrrolidine-2,5-dione hybrids exhibit cytotoxicity against MCF7 and HT29 cell lines (IC₅₀ < 10 µM) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- Strategies :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .

- Solvent Optimization : Replace DMF with ionic liquids to reduce byproduct formation .

- Process Intensification : Employ continuous flow reactors for precise control over reaction kinetics and scalability (yield improvement: 15–20%) .

- Analytical Validation : Monitor reaction progress via LC-MS to identify intermediates and adjust conditions in real time.

Q. How to resolve contradictions in biological activity data across studies?

- Approach :

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorobenzyl vs. methoxyphenyl) and assess activity changes (Table 1).

Orthogonal Assays : Validate enzyme inhibition (e.g., GABA-T) using fluorometric and radiometric assays to rule out assay-specific artifacts .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to sodium/calcium channels, correlating with experimental IC₅₀ values .

Table 1: Substituent Effects on Biological Activity

| Substituent | Activity Profile | Reference |

|---|---|---|

| 2-Fluorobenzylsulfonyl | Anticonvulsant (MES model) | |

| 4-Bromophenyloxy | GABA-T inhibition (IC₅₀: 100.5 µM) | |

| Xanthene-carbonyl | Antitubercular (MIC: 2.5 µg/mL) |

Q. What mechanistic insights exist for its interaction with ion channels?

- Mechanisms :

- Voltage-Gated Sodium Channels : Analogs with pyrrolidine-2,5-dione moieties bind to site 2, stabilizing the inactivated state and reducing neuronal hyperexcitability .

- L-Type Calcium Channels : Fluorescence-based patch-clamp assays reveal inhibition of Ca²⁺ influx, linked to antinociceptive effects in formalin tests .

- Experimental Models : Use SH-SY5Y neuroblastoma cells for in vitro electrophysiology and transgenic mice for in vivo validation.

Q. How to address challenges in achieving high-resolution crystallographic data?

- Solutions :

- Crystal Growth : Optimize vapor diffusion methods using PEG 8000 as a precipitant.

- Data Collection : Utilize synchrotron radiation (λ = 0.9 Å) to enhance diffraction resolution (<1.0 Å) .

- Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands to correct for twinning .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Models :

- Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/PO) and analyze plasma via HPLC-MS to determine bioavailability and half-life .

- Toxicity Screening : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ determination) and subchronic dosing in BALB/c mice (28-day OECD 407 protocol) .

Methodological Recommendations

- Synthetic Chemistry : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and solvent waste .

- Data Reproducibility : Share raw crystallographic data (CIF files) and NMR spectra in supplementary materials for peer validation .

- Interdisciplinary Collaboration : Integrate medicinal chemistry, computational biology, and pharmacology to accelerate translational research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.